molecular formula C10H7NaO4S B146030 Sodium 4-hydroxynaphthalene-1-sulfonate CAS No. 6099-57-6

Sodium 4-hydroxynaphthalene-1-sulfonate

Cat. No. B146030
CAS RN: 6099-57-6
M. Wt: 246.22 g/mol
InChI Key: IAAKNVCARVEIFS-UHFFFAOYSA-M
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Description

Sodium 4-hydroxynaphthalene-1-sulfonate is a compound that serves as a precursor for various semiconducting, electroactive, and water-soluble polymeric materials. These materials have been synthesized through different polymerization methods, including electrochemical and chemical oxidative polymerization, and have applications in the field of electronics due to their semiconducting properties .

Synthesis Analysis

The synthesis of polymers derived from sodium 4-hydroxynaphthalene-1-sulfonate involves the polymerization of its amino derivative, sodium 4-amino-3-hydroxynaphthalene-1-sulfonate (AHNSA–Na salt), using electrochemical methods in aqueous solutions . Another approach is the chemical oxidative polymerization of AHNSA and its salts, employing ammonium peroxydisulfate as an oxidant at room temperature . These methods result in polymers with varying molecular weights and properties, depending on the specific conditions and reactants used.

Molecular Structure Analysis

The molecular structure of the polymeric products derived from sodium 4-hydroxynaphthalene-1-sulfonate has been characterized using a variety of spectroscopic techniques. Gel permeation chromatography (GPC) has revealed the presence of oligomers with molecular weights up to approximately 6300, with dimer units being the predominant species . Infrared spectroscopy (IR) and semi-empirical quantum mechanical calculations have identified new substitution patterns and N–C coupling reactions on the naphthalene rings, indicating the formation of naphthoquinonoid and benzenoid structures within the polymer .

Chemical Reactions Analysis

The polymerization process of sodium 4-hydroxynaphthalene-1-sulfonate derivatives involves the elimination of sulfonic acid groups and the formation of N–C bonds. The electrochemical polymerization leads to the formation of dimer units through N–C6 and N–C8 coupling reactions . The chemical oxidative polymerization shows a decrease in the S/C ratio in the polymeric materials, suggesting a considerable elimination of sulfonic acid groups during polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the polymers synthesized from sodium 4-hydroxynaphthalene-1-sulfonate derivatives have been extensively studied. Conductivity measurements indicate that these polymers are semiconducting . The presence of sulfonate groups in the polymers affects their solubility, with some samples being water dispersible . The introduction of sulfonate groups also influences the glass transition temperature and crystallization behavior of the polymers . The thermal stability of the polymers is affected by the form of the sulfonate groups, with free acid groups decreasing stability more than sodium salt groups .

Scientific Research Applications

Polymer Synthesis and Characterization

Sodium 4-hydroxynaphthalene-1-sulfonate has been explored in the field of polymer synthesis. For instance, Ćirić-Marjanović et al. (2006) synthesized a new semiconducting, electroactive, water-soluble polymeric material from sodium 4-amino-3-hydroxynaphthalene-1-sulfonate. This polymer showed interesting characteristics like chains of molecular weights up to 6300 and the presence of oligomers as predominant species. The study provided insights into the polymer’s structure and properties, including its paramagnetic nature and redox activity, which are essential for various applications in materials science (Ćirić-Marjanović et al., 2006).

Shockravi, Mehdipour‐Ataei, and Naghdi (2011) focused on synthesizing poly(ether-amide)s containing sulfone groups, using hydroxynaphthalene diacid as a monomer. These polymers exhibited good thermal stability and solubility in polar aprotic solvents, indicating potential applications in high-temperature environments and various industrial applications (Shockravi et al., 2011).

Sensing and Analytical Applications

In the analytical field, sodium 4-hydroxynaphthalene-1-sulfonate derivatives have been employed for sensing applications. Shi et al. (2013) demonstrated the use of 4-amino-3-hydroxynaphthalene-1-sulfonic acid to fluorescently sense CN- in water based on the mechanism of supramolecular self-assembly. This novel approach for selective recognition of CN- anions showcases the potential of sodium 4-hydroxynaphthalene-1-sulfonate derivatives in environmental monitoring and safety applications (Shi et al., 2013).

Furthermore, Tefera et al. (2016) developed a method using poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode for simultaneous determination of caffeine and paracetamol. This study highlights the potential of sodium 4-hydroxynaphthalene-1-sulfonate derivatives in the development of selective and sensitive electrochemical sensors for pharmaceutical and food analysis (Tefera et al., 2016).

Safety And Hazards

While specific safety data for Sodium 4-hydroxynaphthalene-1-sulfonate was not found, it’s generally recommended to handle such chemicals in a well-ventilated place, avoid contact with skin and eyes, and avoid breathing dust .

properties

IUPAC Name

sodium;4-hydroxynaphthalene-1-sulfonate
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InChI

InChI=1S/C10H8O4S.Na/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9;/h1-6,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
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InChI Key

IAAKNVCARVEIFS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7NaO4S
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Related CAS

84-87-7 (Parent)
Record name Sodium naphthol sulfonate
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DSSTOX Substance ID

DTXSID6064113
Record name Sodium 4-hydroxynaphthalene-1-sulphonate
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Molecular Weight

246.22 g/mol
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Physical Description

Powder; [Aldrich MSDS]
Record name 1-Naphthol-4-sulfonic acid, sodium salt
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Product Name

Sodium 4-hydroxynaphthalene-1-sulfonate

CAS RN

6099-57-6, 93804-68-3
Record name Sodium naphthol sulfonate
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Record name Sodium 4-hydroxynaphthalenesulphonate
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Record name 1-Naphthalenesulfonic acid, 4-hydroxy-, sodium salt (1:1)
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Record name Sodium 4-hydroxynaphthalene-1-sulphonate
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Record name SODIUM NAPHTHOL SULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y He, H Dou, D Gao, T Wang, M Zhang, H Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
… To a solution of sodium 4-hydroxynaphthalene-1-sulfonate (2.0 g, 8.12 mmol) in ethanol (6 mL) was added water (6 mL), sodium hydroxide (813 mg, 20.31 mmol) and bromoethane (…
Number of citations: 9 www.sciencedirect.com

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